molecular formula C12H7ClF2O B6381126 2-Chloro-4-(2,5-difluorophenyl)phenol CAS No. 1261919-77-0

2-Chloro-4-(2,5-difluorophenyl)phenol

Cat. No.: B6381126
CAS No.: 1261919-77-0
M. Wt: 240.63 g/mol
InChI Key: GEGNVMJMAGFLJK-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-difluorophenyl)phenol is a halogenated phenolic compound with the molecular formula C₁₂H₇ClF₂O and a molecular weight of 240.63 g/mol.

Properties

IUPAC Name

2-chloro-4-(2,5-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-12(10)16)9-6-8(14)2-3-11(9)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGNVMJMAGFLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685940
Record name 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-77-0
Record name 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

4-(2,5-Difluorophenyl)phenol is suspended in water alongside an organic solvent such as dichloromethane or chloroform. Chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) are introduced under controlled temperatures (60–70°C). The aqueous phase sequesters hydrogen chloride (HCl) byproducts, preventing over-chlorination and directing substitution to the ortho position.

Example Protocol

  • Substrate : 4-(2,5-Difluorophenyl)phenol (0.40 mol)

  • Solvent System : Water (80 mL) + dichloromethane (200 mL)

  • Chlorinating Agent : Sulfuryl chloride (0.74 mol, 1.85 eq.)

  • Temperature : 60–70°C, 60-minute addition

  • Workup : Extraction with dichloromethane, drying (MgSO₄), and solvent evaporation

Yield and Selectivity
Analogous reactions report yields of 92–98% with ≤2% dichlorinated byproducts. Selectivity arises from the aqueous layer’s role in absorbing HCl, shifting the equilibrium toward mono-chlorination.

Directed Ortho-C–H Functionalization Using Removable Directing Groups

Transition metal-catalyzed C–H activation provides a step-economical pathway to install substituents at specific positions. A removable 2-pyridyl directing group ensures precise chlorination and difluorophenylation.

Synthetic Sequence

  • Directing Group Installation : 2-Pyridyl ether formation via nucleophilic substitution of 4-(2,5-difluorophenyl)phenol.

  • Ortho-Chlorination : Pd-catalyzed chlorination using N-chlorosuccinimide (NCS).

  • Directing Group Removal : Acidic hydrolysis to regenerate the phenol.

Key Advantages

  • Regioselectivity : The directing group enforces ortho-chlorination, avoiding para byproducts.

  • Yield : Multi-step sequences report cumulative yields of 65–70%.

Ullmann-Type Coupling for Aryl Ether Formation

Copper-mediated coupling of 2-chlorophenol with 1-bromo-2,5-difluorobenzene constructs the difluorophenyl-phenol linkage.

Optimized Conditions

  • Catalyst : CuI (20 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs₂CO₃

  • Solvent : DMSO, 110°C, 24 hours

Outcomes
Yields range from 50–65%, with challenges in eliminating homo-coupling byproducts.

Comparative Analysis of Methods

Method Yield Selectivity Scalability Cost
Two-Phase Chlorination92–98%HighIndustrialLow
Suzuki-Miyaura Coupling75–85%ExcellentLab-scaleHigh
Directed C–H Functionalization65–70%ModerateLab-scaleModerate
Sandmeyer Reaction60–70%LowLab-scaleLow
Ullmann Coupling50–65%ModerateIndustrialModerate

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-difluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2-Chloro-4-(2,5-difluorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-difluorophenyl)phenol involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-4-(2,5-difluorophenyl)phenol with structurally related compounds, focusing on substituent positions, purity, and applications:

Compound Name CAS Number Substituent Positions Purity Key Properties/Applications References
This compound Not explicitly provided Chloro (C-2), 2,5-difluorophenyl (C-4) N/A Hypothesized use in kinase inhibitors (based on TRK inhibitor derivatives with similar difluorophenyl groups) .
2-Chloro-4-(3,5-difluorophenyl)phenol 1225946-43-9 Chloro (C-2), 3,5-difluorophenyl (C-4) ≥97% High-purity API intermediate; used in pharmaceutical R&D under ISO-certified manufacturing .
2-Chloro-4-(3,4-difluorophenyl)phenol 1226086-45-8 Chloro (C-2), 3,4-difluorophenyl (C-4) ≥95% Discontinued commercial product; structural analog for lab studies .
2-Chloro-4-(2,6-difluorophenyl)phenol 1262002-70-9 Chloro (C-2), 2,6-difluorophenyl (C-4) N/A LogP = 3.99 (higher lipophilicity than 2,5-difluoro analog); potential solubility challenges in aqueous formulations .
Diflunisal (4-(2,4-difluorophenyl)phenol derivative) 22494-42-4 Carboxyl (C-2), 2,4-difluorophenyl (C-4) N/A Clinically approved NSAID; anti-inflammatory and analgesic properties via COX inhibition .
2-Chloro-4-nitrophenol 619-08-5 Chloro (C-2), nitro (C-4) N/A Precursor for dyes and agrochemicals; no pharmacological relevance compared to fluorinated analogs .

Structural and Functional Insights

  • Substituent Effects : The position of fluorine atoms on the phenyl ring critically impacts bioactivity. For example, 2,5-difluoro substitution (target compound) may enhance binding to kinase targets compared to 3,5-difluoro isomers due to steric and electronic differences .
  • Chloro vs. Carboxyl Groups : Diflunisal (carboxylated analog) demonstrates therapeutic efficacy in arthritis, whereas chlorinated analogs are primarily intermediates or research tools .
  • Purity Standards: Industrial-scale production of 2-Chloro-4-(3,5-difluorophenyl)phenol achieves ≥97% purity, making it preferable for API synthesis over discontinued or lower-purity analogs .

Pharmacological Potential

These inhibitors exploit difluorophenyl groups for selective kinase binding .

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-4-(2,5-difluorophenyl)phenol, and how can purity be validated?

Answer:
The synthesis typically involves halogenation and coupling reactions. A plausible route includes:

  • Step 1: Electrophilic substitution on phenol derivatives using 2,5-difluorophenyl precursors (e.g., 2,5-difluorophenylacetone, as listed in ).
  • Step 2: Chlorination at the 2-position using agents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.

Validation Methods:

  • HPLC-UV/Vis (≥95% purity threshold) and GC-MS (retention time comparison with standards; see for analogous methods).
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of para-chlorine splitting artifacts).
  • Elemental Analysis (C, H, N, Cl, F) to verify stoichiometry (e.g., molecular weight: ~190.58 g/mol inferred from ).

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • FT-IR: Identify O-H (phenolic, ~3200 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches.
  • NMR:
    • ¹H NMR: Doublets for fluorine-coupled aromatic protons (δ 6.8–7.5 ppm; coupling constants ~8–12 Hz).
    • ¹⁹F NMR: Distinct signals for 2,5-difluorophenyl substituents (δ -110 to -125 ppm).
  • GC-MS/EI: Molecular ion peak at m/z 190.58 and fragment ions (e.g., loss of Cl [m/z 155]) ( ).

Table 1: Key Spectral Data

TechniqueExpected Signals/PeaksReference
¹H NMRδ 7.2 (d, J=8.5 Hz, 1H, Ar-H)
¹⁹F NMRδ -118 ppm (2F, meta-F)
GC-MSm/z 190.58 (M⁺)

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated phenol derivatives?

Answer:

  • Single-Crystal Growth: Slow evaporation of dichloromethane/hexane solutions at 4°C.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Quest).
  • Refinement: Employ SHELXL ( ) for least-squares refinement. Challenges include:
    • Disorder in Halogen Positions: Apply PART instructions to model split sites.
    • Thermal Motion: Use anisotropic displacement parameters for non-H atoms.
  • Validation: Check R-factor convergence (<5%), and analyze residual electron density maps ().

Example Workflow:

Solve structure via SHELXD (direct methods).

Refine with SHELXL (geometric restraints for fluorine atoms).

Visualize with ORTEP-3 ( ) to confirm bond angles (C-Cl ~1.73 Å, C-F ~1.35 Å).

Advanced: What mechanisms underlie the bioactivity of halogenated phenols, and how can they be studied?

Answer:

  • Hypothesized Mechanisms:
    • Enzyme Inhibition: Competitive binding to cytochrome P450 (CYP) via halogen-π interactions.
    • Membrane Disruption: Hydrophobic interactions with lipid bilayers (logP ~2.5 predicted via ChemAxon).
  • Experimental Approaches:
    • Enzyme Assays: Measure IC₅₀ using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A1).
    • Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., GROMACS/AMBER) with force fields parameterized for halogens.
    • Toxicology: Follow ATSDR protocols () for in vitro cytotoxicity (MTT assay) and ROS generation (DCFH-DA probe).

Data Contradiction Example:
If bioactivity varies between batches, cross-check purity (HPLC), stereochemistry (circular dichroism), and stability (accelerated degradation studies at 40°C/75% RH).

Advanced: How to resolve discrepancies in observed vs. calculated spectroscopic data?

Answer:

  • Scenario: NMR chemical shifts deviate from DFT-predicted values.
  • Strategies:
    • Solvent Effects: Re-calculate shifts using PCM models (e.g., chloroform implicit solvent in Gaussian 16).
    • Tautomerism: Test for keto-enol equilibria via variable-temperature NMR.
    • Impurity Analysis: Use 2D NMR (COSY, HSQC) to detect trace byproducts ().
  • Case Study: Aromatic proton splitting in ¹H NMR inconsistent with expected coupling. Solution: Verify dihedral angles via X-ray () to confirm steric hindrance effects.

Advanced: What computational methods predict the environmental fate of chlorinated phenols?

Answer:

  • QSPR Models: Predict biodegradation rates using descriptors like molar refractivity and dipole moment.
  • Software: EPI Suite (EPA) for estimating half-life in soil/water ().
  • Validation: Compare with experimental hydrolysis data (pH 7, 25°C) using LC-MS to track degradation products.

Table 2: Predicted Environmental Parameters

ParameterValue (Predicted)MethodReference
Biodegradation Half-life~120 daysEPI Suite
Log Kow3.2ChemAxon
pKa8.5SPARC

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